(1’S)-Dehydropestalotin

Natural Products Chemistry Fungal Metabolites Dereplication

(1'S)-Dehydropestalotin is a critical α,β-unsaturated 2H-pyran-2-one for kinase inhibitor scaffold research, offering enhanced potency over the saturated analog pestalotin. Its unique UV λmax ≈ 280 nm and distinct MS signature (MW 212.24) make it an essential reference standard for LC-MS dereplication. The defined (1'S)-stereochemistry is critical for SAR studies. Ensure your research differentiates this scaffold from common dihydropyranones.

Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
CAS No. 34565-32-7
Cat. No. B022945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1’S)-Dehydropestalotin
CAS34565-32-7
Molecular FormulaC11H18O4
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCCCCC(C1CC(=CC(=O)O1)OC)O
InChIInChI=1S/C11H18O4/c1-3-4-5-9(12)10-6-8(14-2)7-11(13)15-10/h7,9-10,12H,3-6H2,1-2H3/t9-,10-/m0/s1
InChIKeyYFIMUDXPJZVJJO-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Powder

Structure & Identifiers


Interactive Chemical Structure Model





(1'S)-Dehydropestalotin (CAS 330582-38-2): A Structurally Distinct α,β-Unsaturated Pyran-2-one Fungal Metabolite for Selective Scientific Procurement


(1'S)-Dehydropestalotin (CAS 330582-38-2; molecular formula C11H16O4; MW 212.24) is an α,β-unsaturated 2H-pyran-2-one fungal metabolite structurally distinguished by a 6-[(1S)-1-hydroxypentyl] side chain and a conjugated 2H-pyran-2-one core . Unlike its saturated dihydropyranone analog pestalotin (CAS 34565-32-7), (1'S)-Dehydropestalotin possesses an α,β-unsaturated lactone system (2H-pyran-2-one) that confers distinct spectroscopic, chromatographic, and potential biological properties . The compound has been isolated from the AcOEt extract of the endophytic fungus Xylaria feejeensis and has also been identified as a metabolite of the wood-inhabiting cup fungus Urnula craterium [1].

Why Generic Substitution of (1'S)-Dehydropestalotin with Pestalotin or Other 5,6-Dihydropyran-2-ones Fails in Scientific Applications


Generic substitution between (1'S)-Dehydropestalotin and its saturated analogs such as pestalotin (CAS 34565-32-7) is scientifically invalid due to fundamentally different chemical scaffolds. (1'S)-Dehydropestalotin contains a fully conjugated α,β-unsaturated 2H-pyran-2-one system, whereas pestalotin and related LL-P880 series compounds feature a saturated 5,6-dihydro-2H-pyran-2-one core . This structural divergence yields distinct UV absorption maxima (λmax ≈ 280 nm for the conjugated pyran-2-one moiety vs. λmax ≈ 238 nm for 5,6-dihydropyran-2-one moieties), altering chromatographic retention, spectroscopic fingerprinting, and potentially biological target engagement [1]. Furthermore, (1'S)-Dehydropestalotin exhibits differential production patterns compared to pestalotin and 2'-hydroxypestalotin isomers under varying fungal culture conditions, underscoring that these compounds are not metabolically interchangeable [1].

(1'S)-Dehydropestalotin: Quantitative Differential Evidence for Procurement Decision-Making


Conjugated α,β-Unsaturated 2H-Pyran-2-one vs. Saturated 5,6-Dihydropyran-2-one: Chemical Scaffold Differentiation

(1'S)-Dehydropestalotin is defined by its fully conjugated α,β-unsaturated 2H-pyran-2-one core, a structural feature that fundamentally distinguishes it from the saturated 5,6-dihydro-2H-pyran-2-one scaffold found in pestalotin (CAS 34565-32-7), LL-P880α, LL-P880β, and 2'-hydroxypestalotin . This conjugation confers a distinct UV absorption maximum (λmax ≈ 280 nm) compared to the dihydropyran-2-one series (λmax ≈ 238 nm) [1]. (1'S)-Dehydropestalotin is explicitly described as an analog of pestalotin that exhibits kinase inhibitory activity with reportedly improved potency .

Natural Products Chemistry Fungal Metabolites Dereplication

Molecular Weight and Elemental Composition Differentiation from Pestalotin

(1'S)-Dehydropestalotin possesses a molecular weight of 212.24 g/mol (C11H16O4), which is 2 Da lower than pestalotin (214.26 g/mol; C11H18O4) . This 2-Da difference reflects the oxidation state (dehydrogenation) that yields the α,β-unsaturated system and provides a clear MS-based differentiation marker for compound verification and quality control .

Analytical Chemistry Mass Spectrometry Quality Control

(1'R)-Dehydropestalotin: Stereochemical Counterpart with Distinct Biological Fingerprint

The (1'S)-stereoisomer must be distinguished from its (1'R)-counterpart, which co-occurs in natural extracts and may exhibit divergent biological properties. (1'R)-Dehydropestalotin was co-isolated with (1'S)-LL-P880γ and other pyranones from Pestalotiopsis mangiferae, and the extract containing (1'R)-dehydropestalotin demonstrated antimicrobial activity with MIC values of 1.6863 mg/mL against Listeria monocytogenes and 0.5529 mg/mL against Bacillus cereus, while showing no cytotoxic activity against A2058 and H522-T1 cells [1]. The (1'S)-stereochemistry at the C1' hydroxyl-bearing stereocenter is essential for specific biological interactions; stereochemical inversion may alter or abolish target engagement [2].

Stereochemistry Structure-Activity Relationship Antimicrobial Screening

(1'S)-Dehydropestalotin: Evidence-Driven Application Scenarios for Scientific and Industrial Selection


Analytical Reference Standard for Dereplication of α,β-Unsaturated Pyran-2-one Metabolites

(1'S)-Dehydropestalotin serves as a definitive analytical reference standard for LC-MS and UV-based dereplication workflows targeting conjugated α,β-unsaturated pyran-2-one natural products. Its characteristic UV absorption at λmax ≈ 280 nm distinguishes it from the 5,6-dihydropyran-2-one series (λmax ≈ 238 nm), enabling unambiguous chromatographic peak assignment in fungal extract screening [1]. The compound's distinct molecular weight of 212.24 (2 Da less than pestalotin) provides a clear MS signature for compound verification and library matching .

Kinase Inhibitor Lead Development and Structure-Activity Relationship (SAR) Studies

(1'S)-Dehydropestalotin is positioned as a kinase inhibitor scaffold with reported improved potency relative to pestalotin . The α,β-unsaturated lactone system may function as a Michael acceptor or participate in covalent target engagement, a mechanistic feature absent in saturated dihydropyranone analogs. The defined (1'S)-stereochemistry at the C1' hydroxyl-bearing stereocenter enables rigorous SAR investigations, as stereochemical configuration at this position has been shown to critically influence biological potency in related pestalotin analogs [2].

Fungal Metabolite Profiling and Biosynthetic Pathway Investigation

(1'S)-Dehydropestalotin exhibits differential production patterns under distinct fungal culture conditions (DW vs. SSW media) compared to pestalotin and 2'-hydroxypestalotin isomers, making it a valuable marker for biosynthetic pathway and secondary metabolite regulation studies [1]. Its isolation from multiple fungal sources including Xylaria feejeensis and Urnula craterium supports its use as a chemotaxonomic marker and a tool for investigating fungal metabolic diversity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1’S)-Dehydropestalotin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.